5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
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Overview
Description
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridinone, characterized by the presence of bromine, ethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one typically involves the bromination of 1-ethyl-3-nitro-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted pyridinones on biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
- 5-Bromo-1-ethyl-3-methyl-1,2-dihydropyridin-2-one
- 5-Bromo-1-phenyl-3-nitro-1,2-dihydropyridin-2-one
- 5-Bromo-1-ethyl-3-chloro-1,2-dihydropyridin-2-one
Comparison: Compared to similar compounds, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research. The nitro group enhances its potential as a precursor for further functionalization, while the bromine atom allows for selective substitution reactions.
Properties
Molecular Formula |
C7H7BrN2O3 |
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Molecular Weight |
247.05 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3 |
InChI Key |
NVPKOKPRXWCOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C(C1=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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